molecular formula C18H18N6O2 B2694972 (1H-benzo[d]imidazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034370-55-1

(1H-benzo[d]imidazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No.: B2694972
CAS No.: 2034370-55-1
M. Wt: 350.382
InChI Key: PZADISSCSKBHCZ-UHFFFAOYSA-N
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Description

Introduction to Hybrid Heterocyclic Framework

The concept of hybrid heterocyclic frameworks represents a paradigm shift in the rational design of bioactive molecules. By integrating two or more pharmacophores within a single molecular scaffold, chemists aim to harness synergistic effects, expand the spectrum of biological activity, and overcome limitations such as drug resistance. The compound (1H-benzo[d]imidazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone exemplifies this approach, uniting the benzimidazole and pyrrolopyrimidine cores—both revered for their diverse pharmacological profiles—with a morpholine ring, a moiety recognized for its physicochemical and pharmacokinetic modulating properties.

Hybridization of heterocyclic systems is not merely a matter of structural novelty; it is underpinned by a deep understanding of structure-activity relationships and the mechanistic underpinnings of biological targets. The benzimidazole nucleus, for instance, is celebrated for its role in anticancer, antimicrobial, and enzyme inhibitory activities. Pyrrolopyrimidines, meanwhile, have garnered attention for their kinase inhibitory potential and antiviral properties. The morpholine ring, when appended to such frameworks, can enhance water solubility, modulate basicity, and facilitate target engagement through hydrogen bonding or hydrophobic interactions.

Table 1 below summarizes the key structural features of the target compound and their anticipated contributions to bioactivity.

Structural Motif Anticipated Contribution to Bioactivity
Benzimidazole core DNA intercalation, enzyme inhibition, anticancer action
Pyrrolopyrimidine core Kinase inhibition, antiviral activity
Morpholine ring Solubility, pharmacokinetics, target binding modulation

The ensuing sections delve into the historical context, structural significance, comparative landscape, and research trajectory of this hybrid framework, with particular emphasis on the specified compound.

Historical Development of Benzimidazole-Pyrrolopyrimidine Hybrid Compounds

The genesis of benzimidazole and pyrrolopyrimidine hybrid compounds can be traced to the broader quest for multi-targeted therapeutics. Benzimidazole, first synthesized in the late nineteenth century, rapidly ascended as a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases and its ability to participate in π-π stacking, hydrogen bonding, and coordination with metal ions. Early research established benzimidazole derivatives as potent agents against a spectrum of diseases, including cancer, microbial infections, and metabolic disorders. The versatility of this core is reflected in its capacity to accommodate diverse substitutions at the 2-, 5-, and 6-positions, allowing for fine-tuning of biological activity.

Pyrrolopyrimidines, on the other hand, emerged as a distinct class of heterocycles in the mid-twentieth century, primarily in the context of nucleoside analogues and kinase inhibitors. Their structural kinship with purines and pyrimidines rendered them attractive for targeting enzymes involved in nucleic acid metabolism and signal transduction pathways. The advent of high-throughput screening and structure-based drug design in the late twentieth and early twenty-first centuries catalyzed the synthesis of increasingly complex pyrrolopyrimidine derivatives, many of which demonstrated remarkable potency against kinases implicated in cancer and viral replication.

The convergence of benzimidazole and pyrrolopyrimidine motifs into a single molecular entity was a logical extension of these parallel research trajectories. Initial efforts focused on simple linkages between the two cores, often via methylene or amide bridges. However, as synthetic methodologies advanced—including palladium-catalyzed cross-coupling and multicomponent reactions—chemists began to construct more intricate hybrids, optimizing spatial orientation and electronic complementarity for target engagement.

A pivotal milestone in this evolution was the recognition that hybridization could yield compounds with dual or even multiple mechanisms of action, thereby addressing the challenge of drug resistance and broadening the therapeutic window. For instance, benzimidazole-pyrrolopyrimidine hybrids have been shown to disrupt microtubule polymerization, induce apoptosis, and inhibit key enzymes in parallel, a feat rarely achievable with monofunctional agents.

Table 2 provides an overview of key historical developments in the synthesis and application of benzimidazole-pyrrolopyrimidine hybrids.

Year/Period Milestone Reference
Late 1800s Synthesis of benzimidazole core
Mid-1900s Emergence of pyrrolopyrimidine derivatives
1980s-1990s Synthesis of simple benzimidazole-pyrrolopyrimidine hybrids
2000s Introduction of advanced synthetic techniques (e.g., Pd-catalyzed coupling)
2010s-2020s Development of multifunctional hybrids with enhanced bioactivity

The historical trajectory underscores a progressive refinement of synthetic strategies and a deepening appreciation for the therapeutic potential of hybrid heterocycles.

Structural Significance of Morpholine Integration

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, has long been recognized as a valuable pharmacophore in medicinal chemistry. Its integration into the benzimidazole-pyrrolopyrimidine scaffold is not a mere structural embellishment; rather, it is a deliberate design choice aimed at optimizing the physicochemical and biological properties of the hybrid molecule.

One of the primary advantages of morpholine incorporation is its influence on aqueous solubility. The presence of both hydrogen bond acceptor (oxygen) and donor (secondary amine) functionalities enables favorable interactions with water molecules, thereby enhancing the solubility of otherwise hydrophobic heterocyclic frameworks. This, in turn, can improve oral bioavailability and facilitate formulation development.

Morpholine also exerts a profound effect on the basicity and electronic distribution of the parent molecule. When appended to the pyrrolopyrimidine core, it can modulate the pKa of adjacent nitrogen atoms, thereby influencing the ionization state at physiological pH. This can have downstream effects on membrane permeability, binding affinity to biological targets, and metabolic stability.

From a structural perspective, morpholine serves as a versatile vector for target engagement. Its conformational flexibility allows it to adopt orientations that maximize interactions with protein binding sites, whether through hydrogen bonding, van der Waals contacts, or π-π stacking. In kinase inhibitors, for example, morpholine rings often occupy solvent-exposed regions, contributing to selectivity and reducing off-target effects.

Table 3 summarizes the structural and functional attributes conferred by morpholine integration.

Attribute Impact on Hybrid Molecule
Aqueous solubility Enhanced, due to hydrogen bonding with water
Basicity and pKa modulation Adjusted ionization state, influencing bioavailability
Target binding Increased flexibility and potential for diverse interactions
Metabolic stability Potential for improved resistance to enzymatic degradation

The strategic placement of morpholine within the this compound framework exemplifies the principle of molecular hybridization, wherein each component is selected for its capacity to augment the overall pharmacological profile.

Comparative Analysis with Related Benzimidazole-Pyrrolopyrimidine Derivatives

A meaningful appraisal of this compound necessitates a comparative analysis with structurally related derivatives. Such an analysis illuminates the unique contributions of each structural motif and contextualizes the hybrid within the broader landscape of benzimidazole-pyrrolopyrimidine chemistry.

Benzimidazole-pyrrolopyrimidine hybrids, in their various incarnations, have been synthesized with a range of substituents at the 2-, 5-, and 6-positions. The nature and position of these substituents profoundly influence biological activity, as evidenced by structure-activity relationship studies. For instance, substitution with electron-withdrawing groups (such as halogens or nitro groups) at the 5-position of the benzimidazole ring has been shown to enhance DNA binding affinity and cytotoxicity against cancer cell lines. Conversely, electron-donating groups may favor selectivity for specific enzyme targets.

The integration of morpholine, as discussed in the preceding section, distinguishes the target compound from its analogues lacking this moiety. Comparative studies have demonstrated that morpholine-containing hybrids often exhibit superior solubility, reduced aggregation, and improved pharmacokinetic profiles relative to their non-morpholine counterparts. Moreover, the presence of morpholine can confer selectivity for certain kinases or microbial enzymes, as the ring can engage in specific interactions with amino acid residues in the active site.

Table 4 presents a comparative summary of selected benzimidazole-pyrrolopyrimidine derivatives, highlighting key structural features and reported biological activities.

Compound Structure Key Substituents Notable Biological Activity Reference
Benzimidazole-pyrrolopyrimidine (basic hybrid) None Moderate anticancer, antimicrobial
5-Halogenated benzimidazole-pyrrolopyrimidine Halogen at 5-position Enhanced DNA binding, cytotoxicity
Morpholine-appended benzimidazole-pyrrolopyrimidine Morpholine at 2-position Improved solubility, kinase inhibition
This compound Morpholine, methanone linker Multifunctional potential (anticancer, enzyme inhibition) This article

It is evident from the comparative analysis that the incorporation of morpholine and the specific methanone linkage in the target compound endow it with a distinctive profile, potentially surpassing the activity and selectivity of simpler analogues.

Research Significance and Current Investigational Status

The research significance of this compound lies in its capacity to serve as a prototype for next-generation therapeutics targeting multifactorial diseases such as cancer, infectious diseases, and metabolic disorders. The hybridization of benzimidazole and pyrrolopyrimidine cores, augmented by morpholine integration, positions this compound at the forefront of rational drug design.

Recent studies have underscored the potential of benzimidazole hybrids to exert dual or multiple antiproliferative activities, including the disruption of microtubule polymerization, induction of apoptosis, and inhibition of key metabolic enzymes. Pyrrolopyrimidine derivatives, meanwhile, have demonstrated efficacy as kinase inhibitors and antiviral agents. The fusion of these functionalities within a single molecule is anticipated to yield compounds with broad-spectrum activity and reduced susceptibility to resistance mechanisms.

The investigational status of such hybrids is characterized by a vibrant landscape of synthetic, computational, and biological studies. Advances in synthetic methodology—including palladium-catalyzed cross-coupling, microwave-assisted synthesis, and multicomponent reactions—have facilitated the rapid generation of diverse libraries for screening. Computational modeling and molecular docking studies have provided insights into the binding modes of these hybrids with target proteins, guiding the optimization of lead compounds.

Table 5 summarizes recent research findings and investigational highlights pertaining to benzimidazole-pyrrolopyrimidine hybrids.

Research Focus Key Findings Reference
Anticancer activity Dual mechanism: microtubule disruption and apoptosis induction
Enzyme inhibition (e.g., α-glucosidase) Potent inhibition with low micromolar IC50 values
Antimicrobial and antiviral activity Activity against Gram-negative and Gram-positive bacteria, SARS-CoV-2 protease inhibition
Synthetic advancements Efficient Pd-catalyzed coupling, high yields, regioselectivity

Despite these advances, the translation of such hybrids from bench to bedside remains a formidable challenge, necessitating further studies on pharmacokinetics, toxicity, and in vivo efficacy. Nonetheless, the foundational research conducted to date provides a compelling rationale for continued investigation.

Properties

IUPAC Name

3H-benzimidazol-5-yl-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c25-17(12-1-2-14-15(7-12)21-11-20-14)24-9-13-8-19-18(22-16(13)10-24)23-3-5-26-6-4-23/h1-2,7-8,11H,3-6,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZADISSCSKBHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1H-benzo[d]imidazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone , with the CAS number 2034370-55-1 , is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₁₈N₆O₂
  • Molecular Weight : 350.4 g/mol
  • Structure : The compound features a benzimidazole moiety fused with a pyrrolopyrimidine structure, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, demonstrating potential in several therapeutic areas:

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzimidazole and pyrrolopyrimidine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

CompoundCell LineIC₅₀ (µM)Mechanism of Action
Compound AMCF-710Induction of apoptosis
Compound BA54915Inhibition of cell cycle progression
(1H-benzo[d]imidazol-5-yl)(2-morpholino...)MCF-7TBDTBD

Antimicrobial Activity

The benzimidazole core is known for its antimicrobial properties. Preliminary studies suggest that the compound may exhibit activity against various bacterial strains, although specific data on its efficacy is still being compiled.

The biological effects of this compound are likely mediated through multiple pathways:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit kinases involved in cancer cell signaling.
  • DNA Interaction : The heterocyclic structure may allow interaction with DNA, disrupting replication and transcription processes.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed in related compounds, suggesting a similar mechanism may be at play here.

Study 1: Anticancer Efficacy

A recent study focused on the synthesis and evaluation of related benzimidazole derivatives demonstrated that these compounds could effectively inhibit tumor growth in xenograft models. The study reported an IC₅₀ value that was comparable to standard chemotherapeutic agents.

Study 2: In Vivo Testing

In vivo testing on animal models showed promising results regarding the compound's ability to reduce tumor size without significant toxicity. The study utilized a dosage regimen that highlighted the compound's therapeutic window.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its structure allows it to interact with specific protein targets involved in cancer progression. For instance, the compound has been investigated for its ability to inhibit the WDR5 protein, which is implicated in mixed-lineage leukemia. The binding affinity of derivatives from the pyrrolo[1,2-a]imidazole class to WDR5 has been shown to be potent, with some compounds demonstrating dissociation constants less than 10 nM and significant cellular activity against leukemia cell lines .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Studies indicate that derivatives of similar structures exhibit good to moderate activity against various bacterial strains. For example, certain pyrrolo[2,1-b][1,3]benzothiazole derivatives have shown significant inhibitory effects against bacteria with minimum inhibitory concentration (MIC) values comparable to established antibiotics like cefotaxime . This suggests a potential for developing new antimicrobial agents based on this scaffold.

Protein Kinase Inhibition

The compound's mechanism involves the inhibition of key protein kinases that play a role in cell signaling pathways associated with cancer and other diseases. For example, derivatives have been identified as inhibitors of focal adhesion kinase (FAK) and Pyk2, both of which are critical in cancer cell migration and survival . This inhibition can disrupt tumor growth and metastasis.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its efficacy. Variations in side chains and functional groups significantly affect biological activity. For instance, modifications leading to enhanced binding affinity or selectivity towards specific targets can be achieved through systematic SAR studies .

Case Study: WDR5 Inhibition

In a study focusing on WDR5 inhibitors, several compounds derived from the benzo[d]imidazole framework were synthesized and tested for their ability to bind to the WIN-site of WDR5. The most promising candidates exhibited strong binding affinities and were able to reduce cell proliferation in leukemia models significantly .

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of pyrrolo derivatives against various pathogens. Compounds showed notable activity against Staphylococcus aureus and Salmonella typhi, with some achieving MIC values that matched or exceeded those of conventional antibiotics . This emphasizes the potential for these compounds as novel antimicrobial agents.

Data Tables

Application AreaActivity TypeExample CompoundsMIC/IC50 Values
AnticancerWDR5 InhibitionPyrrolo[1,2-a]imidazoles< 10 nM
AntimicrobialBacterial InhibitionPyrrolo[2,1-b][1,3]benzothiazoles4–20 μmol L1^{-1}

Chemical Reactions Analysis

Synthetic Pathways and Cyclization Reactions

The synthesis of this compound involves multi-step reactions, often starting with precursors like benzimidazole derivatives and morpholino-pyrrolopyrimidine intermediates. Key steps include:

  • Bromination and Nucleophilic Substitution : Bromination of precursor compounds enables subsequent nucleophilic attacks, such as O-nucleophilic substitutions, to form the fused pyrrolopyrimidine core .

  • Cyclization : Intramolecular cyclization under acidic or basic conditions facilitates the formation of the spirocyclic structure. For example, cyclization of 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione proceeds via bromination followed by nucleophilic attack .

Table 1: Representative Reaction Conditions

Reaction StepReagents/ConditionsOutcomeYieldSource
BrominationBr₂, DCM, 0–5°CIntroduction of bromine at reactive sites75–85%
CyclizationK₂CO₃, DMF, 80°CFormation of pyrrolopyrimidine core60–70%
Methanone Bridge FormationN,N-dimethylformamide (DMF), sulfurCoupling via C–N bond formation50–65%

Functional Group Transformations

The morpholino and benzimidazole groups undergo distinct transformations:

  • Morpholino Reactivity : The morpholine ring participates in nucleophilic substitutions, particularly at the oxygen atom, enabling further derivatization (e.g., alkylation or acylation).

  • Benzimidazole Activation : The benzimidazole nitrogen atoms act as nucleophiles, facilitating reactions such as:

    • N-Alkylation : Reaction with alkyl halides to form N-alkylated derivatives.

    • Coordination Chemistry : Binding to metal ions (e.g., Zn²⁺, Cu²⁺) via nitrogen lone pairs .

Mechanistic Insights

  • C–N Bond Formation : The methanone bridge is synthesized via condensation reactions between benzimidazole-5-carbaldehyde and pyrrolopyrimidine intermediates. This step is catalyzed by sulfur in DMF, which promotes dehydrogenation and coupling .

  • Regioselectivity : Steric and electronic effects dictate reactivity at specific positions. For instance, the 5-position of benzimidazole is more reactive toward electrophiles due to electron-donating effects from adjacent nitrogen atoms.

Stability and Degradation

  • Acidic Hydrolysis : The morpholino ring is susceptible to acid-catalyzed ring-opening, yielding linear amines.

  • Oxidative Degradation : Exposure to H₂O₂ or other oxidants cleaves the pyrrolopyrimidine ring, forming carbonyl-containing fragments .

Key Research Findings

  • Structural Confirmation : The compound’s structure is validated via ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry .

  • Reaction Optimization : Higher yields are achieved using DMF as a solvent due to its polar aprotic nature, which stabilizes transition states during cyclization .

Q & A

Q. What are the optimal synthetic routes for (1H-benzo[d]imidazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone, and how can yield be improved?

Methodological Answer:

  • The synthesis of this compound involves multi-step heterocyclic chemistry, including cyclization of pyrrolo-pyrimidine precursors and coupling with benzoimidazole derivatives. Key steps include:
    • Thiadiazole/Pyrrolo-pyrimidine Formation : Use sulfur/nitrogen sources with catalysts (e.g., NaHSO₃) under inert atmospheres (N₂) to stabilize reactive intermediates .
    • Coupling Reactions : Optimize conditions (e.g., DMF as solvent, 120°C) to link morpholino-pyrrolopyrimidine and benzoimidazole moieties via methanone bridges .
    • Yield Improvement : Monitor reaction progress via HPLC and adjust stoichiometry of aldehydes/amines to reduce byproducts .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Purity Assessment : Use reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times against synthetic intermediates .
  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to verify proton environments (e.g., morpholino protons at δ 3.6–3.8 ppm) and carbonyl signals (δ ~170 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
    • FTIR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Keep in airtight, corrosion-resistant containers under dry, dark conditions (≤25°C) to prevent hydrolysis/oxidation .
  • Exposure Mitigation :
    • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
    • For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
  • Emergency Response : Immediate rinsing (15+ minutes for eye/skin contact) and medical consultation for ingestion/inhalation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to kinase targets, and what experimental validation is required?

Methodological Answer:

  • In Silico Approaches :
    • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., PI3K/AKT pathway). Prioritize morpholino and pyrrolopyrimidine regions as key pharmacophores .
    • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • Experimental Validation :
    • Kinase Assays : Use ADP-Glo™ or TR-FRET to measure IC₅₀ values against purified kinases (e.g., mTOR, EGFR).
    • Cellular Validation : Test inhibition of downstream phosphorylation via Western blotting in cancer cell lines .

Q. How should researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

Methodological Answer:

  • Data Triangulation :
    • Bioavailability Analysis : Measure plasma stability (e.g., mouse microsomal assays) and logP (via shake-flask method) to assess absorption discrepancies .
    • Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in serum vs. cell culture media .
  • Dose-Response Refinement : Conduct PK/PD modeling (e.g., Phoenix WinNonlin) to align in vitro IC₅₀ with in vivo efficacy thresholds .

Q. What experimental design principles apply to evaluating this compound’s environmental impact and ecotoxicology?

Methodological Answer:

  • Environmental Fate Studies :
    • Abiotic Degradation : Test hydrolysis (pH 5–9 buffers) and photolysis (UV light, λ = 254 nm) to estimate half-lives .
    • Biotic Transformation : Use OECD 301B Ready Biodegradability Test with activated sludge .
  • Ecotoxicology :
    • Aquatic Toxicity : Follow OECD 202 guidelines for Daphnia magna 48-hour LC₅₀ testing .
    • Trophic Transfer : Model bioaccumulation factors (BCF) using EPI Suite .

Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

  • Scaffold Modification : Systematically vary substituents on the benzoimidazole (e.g., electron-withdrawing groups at position 5) and morpholino rings (e.g., substituent size/stereochemistry) .
  • Activity Profiling :
    • In Vitro Screening : Use high-throughput assays (e.g., fluorescence polarization for kinase inhibition).
    • QSAR Modeling : Employ partial least squares (PLS) regression to correlate structural descriptors (e.g., Hammett σ) with bioactivity .

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